molecular formula C18H38O B7975754 9-Octadecanol CAS No. 160435-42-7

9-Octadecanol

Cat. No.: B7975754
CAS No.: 160435-42-7
M. Wt: 270.5 g/mol
InChI Key: URMHMMMIVAECEM-UHFFFAOYSA-N
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Description

9-Octadecanol, also known as stearyl alcohol, is a long-chain fatty alcohol with the molecular formula C18H38O. It is a white, waxy solid that is insoluble in water but soluble in organic solvents. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and as an intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Octadecanol can be synthesized through the hydrogenation of stearic acid or its esters. The process involves the catalytic hydrogenation of stearic acid using a metal catalyst such as nickel or palladium under high pressure and temperature conditions. The reaction can be represented as follows:

C17H35COOH+H2C18H38O\text{C}_{17}\text{H}_{35}\text{COOH} + \text{H}_2 \rightarrow \text{C}_{18}\text{H}_{38}\text{O} C17​H35​COOH+H2​→C18​H38​O

Industrial Production Methods

Industrial production of this compound typically involves the reduction of stearic acid or its methyl ester using hydrogen gas in the presence of a catalyst. The process is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

9-Octadecanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to stearic acid using oxidizing agents such as potassium permanganate or chromic acid.

    Esterification: It reacts with carboxylic acids to form esters, which are commonly used in the production of surfactants and emulsifiers.

    Etherification: It can react with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Esterification: Carboxylic acids in the presence of an acid catalyst such as sulfuric acid.

    Etherification: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Stearic acid.

    Esterification: Stearyl esters.

    Etherification: Stearyl ethers.

Scientific Research Applications

9-Octadecanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Octadecanol primarily involves its interaction with lipid membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting their fluidity and permeability. This property is particularly useful in the formulation of topical applications where it enhances the delivery of active ingredients through the skin.

Comparison with Similar Compounds

Similar Compounds

    Cetyl alcohol (hexadecan-1-ol): A fatty alcohol with a shorter carbon chain (C16H34O), commonly used in cosmetics and pharmaceuticals.

    Oleyl alcohol (octadec-9-en-1-ol): An unsaturated fatty alcohol with a similar carbon chain length but with a double bond, used in the production of surfactants and emulsifiers.

Uniqueness

9-Octadecanol is unique due to its saturated carbon chain, which provides it with distinct physical properties such as higher melting point and stability compared to unsaturated fatty alcohols like oleyl alcohol. Its long carbon chain also makes it an excellent emollient and thickening agent in various formulations .

Properties

IUPAC Name

octadecan-9-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O/c1-3-5-7-9-11-13-15-17-18(19)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMHMMMIVAECEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515307
Record name Octadecan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591-70-8, 160435-42-7
Record name 9-Octadecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-OCTADECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7FI3O6XW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7-octadecanol; 8-octadecanol; 9-octadecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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